Butyl 2-(4-butoxyphenyl)acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(4-butoxyphenyl)acetate typically involves the esterification of 4-butoxyphenylacetic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to drive the reaction to completion and remove water formed during the process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation units to ensure high purity and yield. The use of membrane reactors has been explored to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(4-butoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-butoxybenzoic acid.
Reduction: 4-butoxyphenylmethanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Butyl 2-(4-butoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in Bufexamac, contributing to the understanding of the drug’s pharmacokinetics and safety profile.
Industry: Employed in the fragrance industry due to its pleasant odor.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: A common solvent with a similar ester functional group.
4-butoxybenzoic acid: An oxidation product of Butyl 2-(4-butoxyphenyl)acetate.
Butyl 4-butoxyphenylacetate: An isomer with a different structural arrangement.
Uniqueness
This compound is unique due to its specific structure and its role as an impurity in Bufexamac. Its distinct chemical properties and applications in various fields make it a compound of interest in both research and industry .
Properties
IUPAC Name |
butyl 2-(4-butoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-3-5-11-18-15-9-7-14(8-10-15)13-16(17)19-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANNDSOAOAKZDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309639 | |
Record name | Butyl 4-butoxybenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185726-73-1 | |
Record name | Butyl 4-butoxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185726-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl 4-butoxybenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 4-butoxybenzeneacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7WEJ4388Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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